2-chloro-N-(3-chloro-4-methylphenyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .Scientific Research Applications
Crystal Structure and Conformation
- Structural Analysis : Studies have shown that compounds similar to 2-chloro-N-(3-chloro-4-methylphenyl)benzamide, such as N-(4-Methylphenyl)benzamide, exhibit specific structural characteristics. These include distinct bond parameters and angles between molecular rings, contributing to understanding their crystalline structure and potential applications in materials science (Gowda et al., 2007).
Intermolecular Interactions
- Weak Interactions Involving Halogens : Research on halogen-substituted benzanilides, a group to which this compound belongs, has analyzed the role of weak interactions involving halogens. These findings are significant in understanding the packing modes in crystalline lattices of such compounds (Chopra & Row, 2005).
Synthesis and Applications in Drug Development
- Synthesis of Derivatives : Studies have demonstrated the use of similar benzamides in synthesizing various derivatives, highlighting their utility in developing new chemical entities for potential therapeutic applications. For instance, one-pot synthesis techniques using copper-catalyzed intermolecular and intramolecular couplings have been explored (Miao et al., 2015).
- Anti-Tubercular Activity : Certain derivatives of this compound have been synthesized and evaluated for their anti-tubercular activity. These studies contribute to the development of new treatments for tuberculosis (Nimbalkar et al., 2018).
Antidiabetic and Antimicrobial Potential
- Antidiabetic and Antimicrobial Evaluation : Derivatives of this compound have been synthesized and evaluated for their antidiabetic and antimicrobial potential. This includes studies on their inhibitory effects against specific enzymes and bacteria, contributing to the discovery of new pharmacological agents (Thakal et al., 2020).
Metabolism and Excretion Studies
- Metabolic Pathways : Research on compounds like 2-chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide, which share structural similarities, has provided insights into their metabolic pathways and excretion in animal models. Such studies are crucial for understanding the pharmacokinetics of related drugs (Yue et al., 2011).
Future Directions
The future directions for the study of “2-chloro-N-(3-chloro-4-methylphenyl)benzamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications .
Properties
IUPAC Name |
2-chloro-N-(3-chloro-4-methylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJWUINPGKPIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304162 | |
Record name | 2-chloro-N-(3-chloro-4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7017-26-7 | |
Record name | NSC164408 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-N-(3-chloro-4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3'-DICHLORO-4'-METHYLBENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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